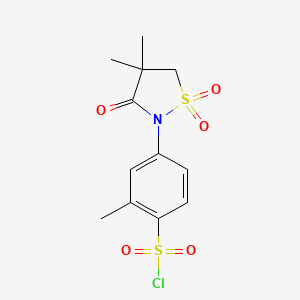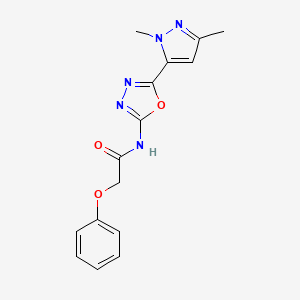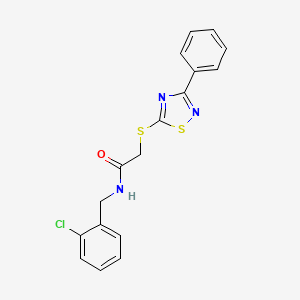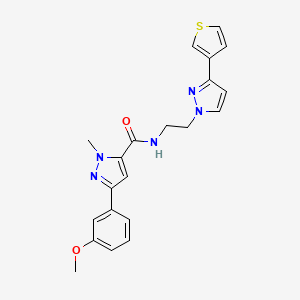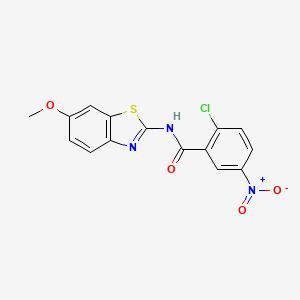
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C10H9ClN2O2S . It has a molecular weight of 256.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2O2S/c1-15-6-2-3-7-8(4-6)16-10(12-7)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 169-172 degrees Celsius .科学的研究の応用
Antibacterial Activity
Benzothiazole derivatives, including compounds similar to "2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide," have been synthesized and shown potent antibacterial activity against Pseudomonas aeruginosa, a pathogen known for its resistance to antimicrobial agents. These compounds were synthesized through a series of reactions, including condensation and substitution processes, and their antibacterial efficacy was evaluated using the cup plate method. Notably, compounds such as K-03, K-05, and K-06 exhibited significant antibacterial activity, underscoring the potential of methoxy substituted benzothiazole derivatives in combating bacterial infections (Gupta, 2018).
Anticancer Potential
In the realm of cancer research, benzothiazole derivatives have been explored for their cytotoxic effects against various cancer cell lines. The synthesis and cytotoxicity evaluation of 6‐Pyrrolidinyl‐2‐(2‐Substituted Phenyl)‐4‐Quinazolinones revealed that these compounds, derived from a similar process involving benzothiazole synthesis, showed significant cytotoxic effects, particularly against human monocytic leukemia cells (U937) and mouse monocytic leukemia cells (WEHI-3). This suggests a promising avenue for developing anticancer agents based on benzothiazole frameworks (Hour et al., 2007).
Anticonvulsant and Sedative Effects
A study on 4-thiazolidinone derivatives, which share structural similarities with "this compound," revealed their potential as anticonvulsant agents. These compounds demonstrated significant anticonvulsant activity in various models, with one compound, in particular, showing sedative-hypnotic activity without impairing learning and memory. This indicates the therapeutic potential of benzothiazole derivatives in treating convulsions and possibly other neurological conditions (Faizi et al., 2017).
Material Science Applications
Beyond biomedical applications, benzothiazole derivatives have been investigated in material science for their optical and thermal properties. For instance, the synthesis and characterization of heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide revealed properties conducive to applications in nonlinear optics (NLO) and other material science fields. The compound exhibited significant second harmonic generation (SHG) efficiency, indicative of its potential in photonics and as a functional material in various technological applications (Prabukanthan et al., 2020).
Safety and Hazards
特性
IUPAC Name |
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4S/c1-23-9-3-5-12-13(7-9)24-15(17-12)18-14(20)10-6-8(19(21)22)2-4-11(10)16/h2-7H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQFCBLKYMNBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B2592209.png)
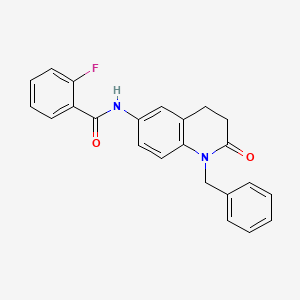
![N-[3-Oxo-3-[2-(triazol-1-ylmethyl)piperidin-1-yl]propyl]prop-2-enamide](/img/structure/B2592212.png)

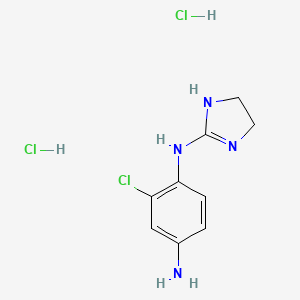
![(3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2592218.png)


![4-{4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine-3-carbonitrile](/img/structure/B2592223.png)
